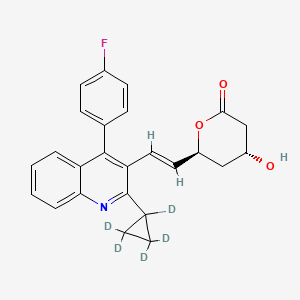

Pitavastatin-d5 Lactone

Description

Contextualization of Pitavastatin (B1663618) and its Metabolites in Drug Discovery and Development

Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. natap.orgqeios.com Its development as a lipid-lowering agent is rooted in its potent ability to reduce low-density lipoprotein (LDL) cholesterol. natap.org In the course of drug discovery and development, understanding the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME), is critical.

The metabolism of pitavastatin is distinctive among statins. It undergoes limited metabolism by the cytochrome P450 (CYP) system, primarily involving CYP2C9 to a marginal extent. natap.orgdrugbank.com The principal metabolic pathway is glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, mainly UGT1A3 and UGT2B7. drugbank.comtandfonline.com This process forms an ester-type pitavastatin glucuronide conjugate, which is then unstable and rapidly converts non-enzymatically to its major metabolite, Pitavastatin Lactone. drugbank.comtandfonline.comresearchgate.net This lactone form can be reversibly converted back to the active pitavastatin acid form. tandfonline.compharmaffiliates.com

The interplay between pitavastatin and its lactone metabolite is a key consideration in pharmacokinetic studies. tandfonline.com The lactone is a major circulating metabolite, and understanding its formation, clearance, and potential for reconversion is essential for a complete picture of the drug's behavior in the body. tandfonline.comtga.gov.au This metabolic profile, with minimal CYP3A4 involvement for both the parent drug and its lactone metabolite, distinguishes it from many other statins and is a focal point of research. natap.orgnatap.org

Significance of Stable Isotope Labeling in Quantitative Analysis

Quantitative analysis, especially in complex biological matrices like plasma, requires methods that are both highly specific and accurate. Stable isotope labeling is a technique that has become indispensable for achieving this level of precision, particularly when coupled with mass spectrometry (MS). musechem.comnih.gov

The core principle involves replacing one or more atoms in a molecule with their heavier, stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). musechem.comsymeres.com A molecule labeled in this way is chemically identical to its unlabeled counterpart but has a different mass. nih.gov This mass difference is the key to its utility.

In quantitative bioanalysis, a stable isotope-labeled (SIL) version of the analyte, such as Pitavastatin-d5 Lactone, is used as an internal standard (IS). musechem.comcrimsonpublishers.com The IS is added at a known concentration to a biological sample before processing. nih.gov During analysis by liquid chromatography-mass spectrometry (LC-MS), the mass spectrometer can distinguish between the endogenous (unlabeled) analyte and the heavy-labeled IS based on their mass-to-charge (m/z) ratio. nih.govnih.gov

The benefits of this stable-isotope dilution (SID) methodology are numerous:

High Specificity: The use of an IS that is chemically identical to the analyte ensures that it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. nih.gov

Improved Accuracy and Precision: The IS compensates for variability during sample preparation, such as extraction losses, and for matrix effects, where other components in the sample can suppress or enhance the analyte's signal. nih.govcrimsonpublishers.com By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and reproducible quantification. nih.gov

Enhanced Sensitivity: The SIL standard can act as a "carrier," preventing the loss of the target analyte at trace concentrations during sample handling. nih.gov

This methodology is now considered the gold standard for quantitative biomarker and drug metabolite analysis. nih.govcrimsonpublishers.com

Role of this compound as a Research Standard and Tracer

Building on the principles of stable isotope labeling, this compound serves a critical function as a specialized research tool. Its primary role is as an internal standard for the precise quantification of the native Pitavastatin Lactone metabolite in biological samples using LC-MS or GC-MS. pharmaffiliates.comcaymanchem.com

In a typical pharmacokinetic study, researchers need to measure the concentration of both the parent drug (pitavastatin) and its major metabolites (like the lactone) over time. To do this accurately, a robust analytical method is required. By spiking plasma samples with a known amount of this compound, analysts can use it as the internal standard to reliably quantify the levels of the endogenously formed Pitavastatin Lactone. caymanchem.comnih.gov The five deuterium atoms on the cyclopropyl (B3062369) or phenyl ring give it a distinct mass, allowing it to be clearly separated from the unlabeled metabolite by the mass spectrometer. pharmaffiliates.comcaymanchem.com

Beyond its role as a quantification standard, deuterated compounds can also serve as tracers to study metabolic pathways. cernobioscience.com By administering a deuterated parent drug, researchers can track its conversion to various metabolites, as the deuterium label will be carried through the metabolic transformations. This allows for the unambiguous identification and elucidation of metabolic pathways and the dynamics of drug metabolism. symeres.com

| Property | Description |

| Chemical Name | (4R,6S)-6-[(1E)-2-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one pharmaffiliates.com |

| Isotopic Label | Deuterium (d5) pharmaffiliates.com |

| Primary Application | Internal Standard for quantitative analysis of Pitavastatin Lactone pharmaffiliates.comcaymanchem.com |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) crimsonpublishers.comresearchgate.net |

| Key Advantage | Co-elutes with and has identical ionization properties to the unlabeled analyte, correcting for matrix effects and procedural losses. nih.govcrimsonpublishers.com |

Overview of Research Domains for Deuterated Lactone Analogues

The utility of deuterated compounds extends beyond a single application and impacts several research domains. The strategic replacement of hydrogen with deuterium can alter a molecule's properties due to the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to cleavage, particularly in metabolic reactions catalyzed by enzymes like the cytochrome P450 family. bioscientia.deacs.org

This principle has led to several areas of research for deuterated analogues, including lactones:

Pharmacokinetic Studies (DMPK): Deuterated compounds are fundamental tools in drug metabolism and pharmacokinetic (DMPK) research. symeres.com They are used as internal standards for accurate quantification and as tracers to delineate metabolic pathways. cernobioscience.comacs.org

Drug Discovery and Development: Researchers are exploring "precision deuteration" to intentionally slow down a drug's metabolism. uniupo.itinformaticsjournals.co.in By replacing hydrogen with deuterium at a site of metabolic breakdown, it's possible to increase the drug's half-life and metabolic stability. musechem.cominformaticsjournals.co.in This could lead to improved pharmacokinetic profiles. uniupo.it This approach has led to the development and FDA approval of deuterated drugs. uniupo.itwikipedia.org

Mechanistic Studies: The KIE is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. symeres.comwikipedia.org By comparing the reaction rates of deuterated and non-deuterated compounds, scientists can gain insights into rate-limiting steps and transition states.

Proteomics and Metabolomics: Stable isotope labeling, including deuteration, is used extensively in systems biology. nih.govtandfonline.com In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or heavy water (D₂O) labeling, isotopes are used to quantify changes in protein and metabolite abundance across different experimental conditions, providing a dynamic view of cellular processes. cernobioscience.combiorxiv.org

The application of deuterated lactone analogues, exemplified by this compound, thus spans from fundamental analytical chemistry to advanced drug design, underscoring the versatility and importance of stable isotope labeling in modern biomedical science.

Structure

3D Structure

Properties

Molecular Formula |

C25H22FNO3 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1/i5D2,6D2,16D |

InChI Key |

XJVKVAFYQRWVAJ-RNMTVWSWSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Pitavastatin D5 Lactone

Precursor Synthesis and Stereoselective Pathways for Pitavastatin (B1663618) Lactone

The synthesis of the non-deuterated Pitavastatin Lactone precursor, (4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one, is a crucial first step. The stereochemistry of the dihydroxyheptenoic acid side chain is paramount for its biological activity, and thus, stereoselective synthetic methods are employed. Two prominent methods for coupling the chiral side-chain with the quinoline (B57606) core are the Julia-Kocienski olefination and the Wittig reaction. researchgate.netthieme-connect.com

The Julia-Kocienski olefination offers high (E)-stereoselectivity, which is desirable for the final product. researchgate.net This reaction typically involves the coupling of a sulfone derivative of the quinoline moiety with an aldehyde precursor of the lactonized side chain. researchgate.net The reaction conditions are optimized to maximize the yield of the desired (E)-isomer. researchgate.netchem-station.com

Alternatively, the Wittig reaction provides another effective route. thieme-connect.com This method involves the reaction of a phosphonium (B103445) ylide, generated from a phosphonium salt of the quinoline derivative, with the same chiral aldehyde precursor of the lactone side chain. thieme-connect.com While the Wittig reaction is a well-established method, careful selection of reagents and reaction conditions is necessary to achieve high stereoselectivity. thieme-connect.com A comparison of these two methods has shown that while both can produce the desired product, the Julia-Kocienski olefination often provides a more favorable impurity profile and higher (E)-stereoselectivity. chem-station.com

| Method | Key Reactants | Typical Conditions | Reported Yield | Stereoselectivity (E/Z) |

|---|---|---|---|---|

| Julia-Kocienski Olefination | Quinoline sulfone derivative, Lactonized side-chain aldehyde | NaHMDS, THF, -60°C | 66-71% | >300:1 |

| Wittig Reaction | Quinoline phosphonium salt, Lactonized side-chain aldehyde | Toluene, 60°C | 75% | High, but can vary |

Deuterium (B1214612) Labeling Techniques for the Cyclopropyl (B3062369) Moiety

The introduction of five deuterium atoms onto the cyclopropyl ring of Pitavastatin Lactone is a key step in the synthesis of the final labeled compound. This can be achieved through two primary strategies: isotopic exchange on a pre-formed cyclopropyl group or by building the cyclopropyl ring from deuterated starting materials.

Hydrogen-deuterium exchange (HDE) reactions offer a direct route to introduce deuterium into a molecule. For the cyclopropyl moiety, this can be challenging due to the lower acidity of C-H bonds on a cyclopropane (B1198618) ring compared to other aliphatic systems. However, transition-metal-catalyzed HDE reactions have shown promise for the deuteration of various organic molecules. nih.gov Catalysts based on iridium, rhodium, or palladium can facilitate the exchange of hydrogen for deuterium using a deuterium source such as deuterium gas (D₂) or heavy water (D₂O). The specific conditions, including the choice of catalyst, solvent, temperature, and deuterium source, are critical for achieving high levels of deuterium incorporation without compromising the integrity of the rest of the molecule. nih.govhwb.gov.in

A more controlled and often more efficient method for introducing deuterium is through the de novo synthesis of the cyclopropyl group using deuterated starting materials. This approach ensures the precise location and high isotopic enrichment of the deuterium atoms. For the synthesis of a d5-cyclopropyl group, one could envision starting with a deuterated precursor that can be converted into a deuterated cyclopropyl building block, such as a deuterated cyclopropyl Grignard reagent or a deuterated cyclopropyl boronic acid. researchgate.netalfa-chemistry.com These deuterated building blocks can then be incorporated into the quinoline core of Pitavastatin through established synthetic routes. For instance, a deuterated cyclopropyl Grignard reagent could be used in the synthesis of the quinoline ring system, thereby introducing the d5-cyclopropyl moiety at an early stage.

| Strategy | Method | Deuterium Source | Key Considerations |

|---|---|---|---|

| Isotopic Exchange | Transition-Metal Catalyzed HDE | D₂ gas or D₂O | Catalyst selection, reaction conditions, potential for side reactions. |

| Acid/Base Catalyzed Exchange | Deuterated acids/bases | Harsh conditions may not be suitable for the complex Pitavastatin molecule. | |

| De Novo Synthesis | From Deuterated Cyclopropyl Grignard Reagent | Deuterated starting materials for Grignard synthesis | Requires synthesis of the deuterated Grignard reagent. |

| From Deuterated Cyclopropyl Boronic Acid | Deuterated starting materials for boronic acid synthesis | Requires synthesis of the deuterated boronic acid. |

Purification and Isolation Strategies for Deuterated Pitavastatin Lactone

The purification of Pitavastatin-d5 Lactone is a critical step to ensure that the final product is free from impurities, including unlabeled or partially labeled species. Chromatographic techniques are the most common and effective methods for this purpose. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from closely related impurities. Due to the presence of chiral centers in the lactone side chain, chiral chromatography may be necessary to separate diastereomers that may have formed during the synthesis. mdpi.comphenomenex.com

The choice of the stationary phase and mobile phase in HPLC is crucial for achieving good separation. For lactones, reversed-phase columns (e.g., C18) are often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. nih.gov Preparative HPLC can be used to isolate larger quantities of the purified deuterated lactone. nih.gov

Isotopic Purity and Enrichment Assessment

After purification, it is essential to determine the isotopic purity and the level of deuterium enrichment in the final this compound. This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass spectrometry provides information about the molecular weight of the compound and can be used to determine the number of deuterium atoms incorporated. ijirse.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can confirm the elemental composition of the deuterated molecule. rsc.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can help to confirm the location of the deuterium atoms. ijirse.comnih.gov The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z value that is five units higher than that of the unlabeled compound.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for assessing isotopic labeling. While ¹H NMR can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium, ²H NMR (deuterium NMR) directly observes the deuterium nuclei, providing a more direct measure of deuterium incorporation. acs.org Quantitative NMR techniques can be used to determine the isotopic enrichment at specific sites in the molecule with high accuracy. acs.orgresearchgate.net

| Technique | Information Provided | Key Parameters |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, number of deuterium atoms. | m/z of molecular ion, fragmentation pattern in MS/MS. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass, elemental composition. | High mass accuracy and resolution. |

| ¹H NMR Spectroscopy | Disappearance of proton signals at labeled positions. | Integration of remaining proton signals. |

| ²H NMR Spectroscopy | Direct observation of deuterium signals. | Chemical shifts and integration of deuterium signals. |

Metabolic Investigations of Pitavastatin Lactone Utilizing Deuterium Labeling

Enzymatic Pathways of Pitavastatin (B1663618) Lactonization

The conversion of pitavastatin from its pharmacologically active acid form to its inactive lactone is not a direct metabolic step but rather a two-part process primarily occurring in the liver. tandfonline.comdrugbank.com This biotransformation is mediated by a specific family of enzymes and is crucial for the drug's clearance.

Glucuronidation Preceding Lactone Formation

The definitive mechanism for the formation of pitavastatin lactone begins with the glucuronidation of the parent pitavastatin acid. researchgate.netnih.govtandfonline.com This initial step involves the covalent attachment of a glucuronic acid moiety to the carboxyl group of pitavastatin, forming an ester-type pitavastatin glucuronide conjugate. drugbank.com This reaction is a common Phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. Following this enzymatic conjugation, the pitavastatin glucuronide intermediate undergoes a spontaneous, non-enzymatic intramolecular rearrangement (elimination reaction) that results in the formation of the stable pitavastatin lactone and the release of glucuronic acid. researchgate.netnih.govtandfonline.com

Role of UDP-Glucuronosyltransferases (UGTs) in Lactone Biogenesis

The enzymatic engine driving the initial and rate-limiting step of lactonization is the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov In vitro studies using human liver microsomes and microsomes expressing specific human UGT isoforms have identified the key enzymes responsible. UGT1A3 and UGT2B7 are principally responsible for the glucuronidation of pitavastatin that leads to lactonization. researchgate.netdrugbank.comnih.gov Other isoforms, such as UGT1A1, also contribute to this process. researchgate.netnih.gov The principal route of pitavastatin metabolism is this glucuronidation pathway, with only minimal metabolism occurring via the cytochrome P450 system. drugbank.com

| Enzyme | Role in Pitavastatin Glucuronidation | Reference |

|---|---|---|

| UGT1A3 | Principally responsible for lactonization | researchgate.net, drugbank.com |

| UGT2B7 | Principally responsible for lactonization | researchgate.net, drugbank.com |

| UGT1A1 | Contributes to lactonization | researchgate.net, nih.gov |

Investigation of Pitavastatin Lactone Hydrolysis and Retroconversion to Pitavastatin

A significant aspect of pitavastatin's pharmacokinetic profile is the reversible nature of its lactone metabolite. tandfonline.com Pitavastatin lactone can be hydrolyzed back to its parent, the pharmacologically active pitavastatin acid. caymanchem.com This retroconversion process means that the lactone form can act as a circulating reservoir for the active drug. tandfonline.com Studies have shown that this hydrolysis can occur enzymatically. For instance, an unknown metabolite (UM-2), later identified as the glucuronide conjugate, was observed to convert back to pitavastatin via enzymatic hydrolysis in in vitro systems. researchgate.netnih.gov This equilibrium between the acid and lactone forms is a key feature of pitavastatin's disposition in the body. tandfonline.com

In Vitro Metabolic Studies Employing Deuterated Analogues

In vitro experimental systems are essential for characterizing the metabolic pathways of drugs like pitavastatin. In these studies, deuterated analogues such as Pitavastatin-d5 Lactone serve as critical analytical tools. While not the subject of the metabolic investigation itself, these stable isotope-labeled compounds are used as internal standards in mass spectrometry-based assays. Their use allows for precise and accurate quantification of the formation and degradation of the non-labeled pitavastatin and its lactone metabolite by correcting for variations in sample preparation and instrument response.

Microsomal Incubation Systems (e.g., Hepatic Microsomes)

Human hepatic microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including UGTs and cytochrome P450s. researchgate.net Incubation of pitavastatin with human hepatic microsomes in the presence of the necessary cofactor UDP-glucuronic acid (UDPGA) results in the production of pitavastatin lactone. researchgate.netnih.gov These studies have been instrumental in confirming that glucuronidation is the prerequisite step for lactonization and in identifying the specific UGT isoforms involved. researchgate.netnih.gov Interestingly, research has shown no significant difference in the intrinsic clearance between pitavastatin and its lactone form in human hepatic microsomes, and that the lactone form has minimal inhibitory effects on major CYP enzymes like CYP2C9 and CYP3A4. researchgate.netnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Metabolite Formation | Pitavastatin lactone is the major metabolite formed in the presence of UDPGA. | researchgate.net, nih.gov |

| Enzyme Involvement | UGT1A3 and UGT2B7 are the principal enzymes. | researchgate.net, nih.gov |

| Intrinsic Clearance | No marked difference in clearance between pitavastatin and its lactone form. | researchgate.net, nih.gov |

| CYP Inhibition | Pitavastatin lactone shows no significant inhibitory effects on CYP2C9 and CYP3A4. | researchgate.net, nih.gov |

Cellular Models for Metabolic Profiling

To understand metabolism in a more physiologically relevant context, cellular models such as cryopreserved human hepatocytes and cultured cell lines like the human hepatoma cell line HepG2 are employed. nih.govnih.gov Studies using human hepatocytes have confirmed that the metabolism of pitavastatin by cytochrome P450 enzymes is negligible, with the vast majority of the drug remaining as the unchanged parent compound or its lactone form. nih.gov The HepG2 cell line has been utilized to investigate the pharmacological effects of pitavastatin, such as its impact on the expression of genes involved in cholesterol and bile acid synthesis, like CYP7A1. nih.govnih.gov These cellular systems provide valuable insights into the interplay between drug transport, metabolism, and pharmacodynamic response within an intact cell. nih.govclinpgx.org

Elucidation of Metabolic Clearance Pathways Using Labeled Compounds

The study of metabolic pathways is crucial for understanding the pharmacokinetics and disposition of a drug within the body. Stable isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful technique used to trace the metabolic fate of compounds. In the context of pitavastatin, the use of deuterium-labeled analogs, such as this compound, provides a precise method for elucidating its metabolic clearance pathways without the complexities of radiological handling associated with isotopes like ¹⁴C.

Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference is readily detectable by mass spectrometry (MS), allowing researchers to distinguish the administered drug and its metabolites from endogenous compounds. When a deuterium-labeled drug like Pitavastatin-d5 is administered, it follows the same metabolic routes as the unlabeled drug. By analyzing samples such as plasma and urine with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can identify and quantify the parent drug and its metabolites, thereby mapping its clearance from the body. nih.govnih.gov

The primary metabolic pathway for pitavastatin involves its conversion to a major metabolite, pitavastatin lactone. sci-hub.senih.gov This transformation is not primarily mediated by the cytochrome P450 (CYP) enzyme system, which is a common route for many other statins. nih.govnih.gov Instead, the principal route is glucuronidation, a Phase II metabolic reaction. Pitavastatin undergoes glucuronidation by uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferase enzymes, specifically UGT1A3 and UGT2B7. nih.govnih.gov This process forms an ester-type glucuronide conjugate, which is then converted into the lactone form. nih.govclinpgx.org

Studies utilizing labeled compounds have confirmed that pitavastatin is only minimally metabolized by CYP enzymes, such as CYP2C9 and to a lesser extent CYP2C8. nih.govnih.gov The lactone metabolite itself shows negligible metabolism by CYP enzymes and does not inhibit major enzymes like CYP2C9 and CYP3A4, reducing the potential for drug-drug interactions. sci-hub.senih.gov

The use of labeled compounds like this compound is critical in pharmacokinetic studies to accurately quantify the concentrations of both the parent drug and its lactone metabolite. For instance, after oral administration, both pitavastatin and pitavastatin lactone can be measured in plasma and urine to determine their pharmacokinetic profiles. Research in healthy volunteers has quantified the excretion of these compounds, providing insight into their clearance.

Table 1: Illustrative Urinary Excretion of Pitavastatin and Pitavastatin Lactone

The following table presents representative data on the cumulative urinary excretion of pitavastatin and its lactone metabolite after a single oral dose of pitavastatin calcium. This data helps in understanding the renal clearance component of these compounds.

| Compound | Average Cumulative Urinary Excretion (%) | Standard Deviation |

| Pitavastatin | 0.41 | ± 0.16 |

| Pitavastatin Lactone | 6.1 | ± 5.0 |

Data derived from a pharmacokinetic study in healthy volunteers after a single 4 mg oral dose. nih.gov

This data demonstrates that a small fraction of pitavastatin is excreted unchanged in the urine, while its lactone metabolite accounts for a larger portion of the renally cleared compounds. nih.gov The majority of the administered pitavastatin dose is excreted in the feces, indicating that biliary excretion is the primary elimination route. fda.gov By using deuterium-labeled standards in the analysis, the accuracy of these measurements is significantly enhanced, allowing for precise determination of clearance rates and metabolic ratios.

Analytical Applications of Pitavastatin D5 Lactone in Bioanalytical Methodologies

Development of Quantitative Assays for Pitavastatin (B1663618) and its Lactone in Biological Matrices

The simultaneous determination of pitavastatin and its lactone form in biological fluids such as plasma and urine presents analytical challenges, including the potential for interconversion between the acidic and lactone forms. nih.gov To address this, highly selective and sensitive quantitative assays have been developed, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods are crucial for accurately characterizing the pharmacokinetic profiles of both the parent drug and its metabolite. nih.gov

LC-MS/MS has become the definitive technique for the quantification of pitavastatin and pitavastatin lactone in biological samples. researchgate.net This methodology combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for precise measurement even at low concentrations. nih.gov The use of electrospray ionization (ESI) is common for these analyses, typically operating in positive ion mode to achieve optimal sensitivity for the target analytes. nih.govnih.gov

The use of a stable isotope-labeled internal standard is paramount for correcting variations in sample preparation and instrument response. Pitavastatin-d5 lactone is an ideal internal standard for the quantification of pitavastatin lactone and, by extension, the parent drug, pitavastatin. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte but has a different mass. nih.gov

Effective chromatographic separation is essential to resolve pitavastatin and its lactone from endogenous components of the biological matrix, thereby reducing ion suppression and improving analytical accuracy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique employed. researchgate.net

Optimization of the separation involves careful selection of the stationary phase (column) and mobile phase composition. C8 and C18 columns are frequently utilized due to their hydrophobic characteristics, which are well-suited for retaining pitavastatin and its lactone. nih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing additives like acetic acid or formic acid to control pH and improve peak shape. nih.gov Both isocratic and gradient elution methods have been successfully applied to achieve optimal separation within a reasonable analysis time. nih.gov

Table 1: Examples of Chromatographic Conditions for Pitavastatin Analysis

| Column Type | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|

| BDS Hypersil C8 | Methanol-0.2% acetic acid in water (70:30, v/v) | Isocratic | nih.gov |

| Hedera ODS-2 | Acetonitrile (B52724) and 1 mM ammonium (B1175870) acetate (B1210297) buffer with 0.6% formic acid | Gradient | researchgate.net |

| BEH C18 | Not specified simple mobile phase combination | Gradient | scirp.org |

Tandem mass spectrometry detection is typically performed using an electrospray ionization (ESI) source operating in the positive ion mode. nih.govnih.gov Quantification is achieved by multiple reaction monitoring (MRM), a highly specific and sensitive technique where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov The precursor ion for both pitavastatin and its lactone is the protonated molecule [M+H]⁺. The selection of unique precursor-to-product ion transitions for each analyte and the internal standard ensures the high selectivity of the assay. ijirse.com

Table 2: Selected MRM Transitions for Pitavastatin and Pitavastatin Lactone

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Pitavastatin | 422.4 | 290.3 | nih.gov |

| Pitavastatin | 422.2 | 290.3 | nih.gov |

| Pitavastatin Lactone | 404.3 | 290.3 | nih.gov |

| Pitavastatin Lactone | 404.2 | 290.3 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Validation of Analytical Methods for Quantitative Bioanalysis

The validation of bioanalytical methods is a critical regulatory requirement to ensure that the method is reliable and reproducible for its intended use. Validation studies are conducted to assess various parameters, including linearity, accuracy, precision, and selectivity. nih.govresearchgate.net

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specified range. nih.gov For the bioanalysis of pitavastatin and its lactone, calibration curves are constructed by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. nih.govnih.gov The curve is generated by plotting the peak area ratio of the analyte to the internal standard (like this compound) against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model. researchgate.net The acceptance criterion for linearity is often a correlation coefficient (r or r²) of 0.99 or greater. scirp.orgresearchgate.net

Table 3: Linearity Ranges from Validated Bioanalytical Methods

| Analyte(s) | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Reference |

|---|---|---|---|---|

| Pitavastatin and Pitavastatin Lactone | Human Plasma and Urine | 1 - 200 | 1 | nih.gov |

Precision and Accuracy Assessments

The reliability of bioanalytical methods is fundamentally dependent on their precision and accuracy. In the quantitative analysis of pitavastatin and its metabolites, where this compound serves as an ideal internal standard, these parameters are meticulously evaluated to ensure data integrity. Precision is a measure of the agreement among repeated measurements of the same sample, typically expressed as the relative standard deviation (RSD), while accuracy reflects the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration.

Validation studies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pitavastatin consistently demonstrate high levels of precision and accuracy. For instance, one validated method for the simultaneous determination of pitavastatin and its lactone form in human plasma and urine reported intra- and inter-day precision values of less than 4.2%, with accuracies ranging from -8.1% to 3.5% for both analytes nih.gov. Another study established an LC-MS/MS assay with intra- and inter-batch precision (RSD) of less than 15% at three different quality control (QC) concentrations researchgate.net. Similarly, a separate method for determining pitavastatin in plasma found the coefficient of variation for assay precision to be less than 12.4%, with accuracy exceeding 89% nih.gov.

These assessments are conducted at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high QC samples, to cover the entire calibration range. According to regulatory guidelines, for a method to be considered valid, the precision (RSD) should not exceed 15% (or 20% at the LLOQ), and the accuracy should be within ±15% (or ±20% at the LLOQ) of the nominal values au.dk. The consistent achievement of these criteria in methods developed for pitavastatin underscores their reliability for pharmacokinetic and other bioanalytical applications.

Table 1: Representative Precision and Accuracy Data for Pitavastatin Bioanalytical Methods

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

|---|---|---|---|---|---|

| Pitavastatin | QC Samples | < 4.2 | < 4.2 | -8.1 to 3.5 | nih.gov |

| Pitavastatin Lactone | QC Samples | < 4.2 | < 4.2 | -8.1 to 3.5 | nih.gov |

| Pitavastatin | QC Samples | < 15 | < 15 | Within ±15% | researchgate.netnih.gov |

| Pitavastatin | QC Samples | < 12.4 | Not Reported | > 89 | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy nih.gov. For pharmacokinetic studies, a low LOQ is crucial to accurately characterize the terminal elimination phase of a drug.

Bioanalytical methods developed for pitavastatin, particularly those employing highly sensitive LC-MS/MS detection, have achieved impressively low LOQ values. One method reported a lower limit of quantification (LLOQ) of 1 ng/mL for both pitavastatin and its lactone in human plasma and urine nih.gov. Other studies have pushed this limit even lower, achieving LLOQs of 0.2 ng/mL and 0.08 ng/mL in human plasma researchgate.netnih.gov. The LOD is inherently lower than the LOQ; for example, a method with a pitavastatin LOQ of 0.5 µg/ml reported an LOD of 0.2 µg/ml researchgate.net. Another study was capable of detecting pitavastatin impurities at a level of 0.006% relative to a test concentration of 0.10 mg/mL scirp.orgsemanticscholar.org.

The ability to reach such low quantification limits is essential for capturing the full concentration-time profile of pitavastatin and its lactone metabolite, enabling a comprehensive understanding of its absorption, distribution, metabolism, and excretion.

Table 2: Reported LOD and LOQ Values for Pitavastatin in Bioanalytical Methods

| Methodology | Matrix | LOD | LOQ / LLOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma & Urine | Not Reported | 1 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | Not Reported | 0.2 ng/mL | researchgate.net |

| LC-MS/MS | Human Plasma & Urine | Not Reported | 0.08 ng/mL | nih.gov |

| LC-MS | Human Plasma | 0.1 ng/mL | 0.5 ng/mL | researchgate.net |

| LC-MS/MS | Plasma | 1 ng/mL | Not Reported | nih.gov |

Utilization of this compound as a Stable Isotope Internal Standard (IS)

In modern bioanalysis, particularly in LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantification. This compound, a deuterated analog of the pitavastatin lactone metabolite, is an exemplary SIL-IS for the analysis of pitavastatin and its lactone. An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization, but is distinguishable by mass due to the isotopic labeling crimsonpublishers.comcrimsonpublishers.com.

By incorporating deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than the unlabeled lactone, allowing the mass spectrometer to detect both compounds simultaneously while keeping them distinct. The use of a SIL-IS like this compound is critical for compensating for variability that can occur at virtually every step of the analytical process, from sample preparation to detection crimsonpublishers.com.

Mitigation of Matrix Effects in Mass Spectrometry

Matrix effects are a significant challenge in bioanalytical LC-MS/MS. These effects arise from co-eluting endogenous components in the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.

A SIL-IS like this compound is the most effective tool for mitigating matrix effects. Because the SIL-IS is structurally and chromatographically identical to the analyte (pitavastatin lactone), it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the IS's response, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable quantification crimsonpublishers.com. Studies have demonstrated that using a SIL-IS can significantly reduce ion suppression effects and correct for inter-individual variability in sample matrices, which is crucial when analyzing clinical samples from diverse patient populations nih.gov.

Ensuring Method Robustness and Reproducibility

Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability to obtain consistent results across different labs, analysts, or equipment nih.gov. The use of a SIL-IS like this compound is fundamental to achieving both.

Because the SIL-IS is added to the sample at the beginning of the workflow, it internally corrects for procedural variations, such as minor inaccuracies in pipetting, fluctuations in extraction efficiency, or slight changes in instrument performance. Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS, keeping the analyte-to-IS ratio constant. This internal correction is key to ensuring that the method is rugged and can be reliably transferred between laboratories, producing reproducible data over the long term and across different studies nih.govnih.gov.

Application in Pharmacokinetic Study Methodologies (excluding clinical data analysis)

The primary application of a validated bioanalytical method incorporating this compound as an internal standard is in pharmacokinetic (PK) studies. These studies aim to characterize how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. The methodology involves the administration of pitavastatin to subjects, followed by the collection of biological samples (typically blood plasma) at a series of time points nih.govfda.gov.

The concentration of pitavastatin and its primary metabolite, pitavastatin lactone, is then measured in each sample using a validated LC-MS/MS method. The use of this compound as an internal standard is integral to this methodology. It ensures the high quality, precision, and accuracy of the concentration data obtained, which is the foundation for deriving critical PK parameters. The high sensitivity of these methods, with LLOQs often in the sub-ng/mL range, allows for the characterization of the drug's complete concentration-time profile, including the terminal elimination phase researchgate.netnih.gov. The stability of pitavastatin and its lactone in plasma samples is a critical consideration, and methodologies have been developed to prevent the interconversion of the lactone back to the parent acid form by controlling the sample pH nih.gov. These robust analytical methodologies, underpinned by the use of appropriate internal standards, are essential for generating the reliable data required for regulatory submissions and for understanding the pharmacology of pitavastatin fda.gov.

Chemical Stability and Interconversion Dynamics of Pitavastatin Lactone Analogues

pH-Dependent Stability of the Lactone Form

The stability of the pitavastatin (B1663618) molecule, including its lactone form, is significantly influenced by pH. The interconversion between the pharmacologically active hydroxy acid form and the inactive lactone form is regulated by pH changes and enzymatic reactions. mdpi.com Studies on pitavastatin calcium have demonstrated that it is highly susceptible to degradation under both basic and acidic conditions, while it remains relatively stable in neutral environments. akjournals.com

Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, reveal the extent of this pH-dependent instability. ijirse.com Significant degradation is observed when pitavastatin is subjected to acidic and alkaline hydrolysis. ijirse.comscirp.org Under acidic stress (e.g., 0.1 N HCl), a specific degradation product has been identified, highlighting the compound's lability. sphinxsai.com Conversely, under neutral conditions, such as refluxing in water, no significant degradation products were observed. ijirse.com This pH-dependent behavior is a common characteristic among statins, which are known to be susceptible to hydrolytic degradation. researchgate.net

| Stress Condition | Reagent/Condition Details | Observed Outcome | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 2N HCl, 24 hours at room temperature | Significant degradation observed. | ijirse.com |

| Acidic Hydrolysis | 0.1 N HCl, 30 minutes at room temperature | Degradation product formed. | sphinxsai.com |

| Alkaline Hydrolysis | 2N NaOH, 24 hours at room temperature | Significant degradation observed. | ijirse.com |

| Neutral Hydrolysis | Water, 24 hours at room temperature | No degradation products observed. | ijirse.com |

Non-Enzymatic Interconversion between Lactone and Acid Forms in Biological Systems

In biological systems, Pitavastatin-d5 Lactone and its parent compound exist in a dynamic equilibrium with their corresponding carboxylic acid forms. Pitavastatin lactone is a primary metabolite in humans and possesses the ability to convert back to its active, open-acid form. nih.govresearchgate.net This interconversion is a critical aspect of its pharmacokinetic profile.

The formation of the lactone in the body is primarily an enzyme-mediated process. The liver's uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferases (specifically UGT1A3 and UGT2B7) catalyze the glucuronidation of the pitavastatin acid. nih.govdrugbank.com This is followed by a subsequent elimination reaction that results in the formation of the pitavastatin lactone. nih.govdrugbank.comtandfonline.com

However, the reverse reaction—the hydrolysis of the lactone back to the acid—can occur non-enzymatically within the physiological environment. nih.gov Studies have shown that pitavastatin lactone is particularly unstable in plasma and readily converts to the parent pitavastatin acid. nih.gov This structural characteristic, where the acid form can be metabolized to the lactone and vice-versa, is a common pathway for 5-hydroxy pentanoic acid derivatives like pitavastatin. nih.gov The recognition that this interconversion occurs in vivo is crucial for accurately interpreting pharmacokinetic data and understanding potential drug-drug interactions for both the acid and lactone forms. theclinivex.com

Strategies for Preventing Interconversion During Sample Processing and Analysis

The inherent instability of pitavastatin lactone in biological matrices, particularly plasma, presents a significant challenge for accurate bioanalysis. nih.gov The interconversion between the lactone and acid forms during sample collection, processing, and storage can lead to inaccurate quantification of each species. Therefore, specific stabilization procedures are required.

A widely adopted and effective strategy is the immediate acidification of the biological sample upon collection. researchgate.net Research has demonstrated that adding a pH 4.2 buffer solution to freshly collected plasma samples successfully prevents the interconversion of pitavastatin and its lactone. nih.gov This acidification step is crucial for limiting the hydrolysis of the lactone back to the parent acid. researchgate.net This approach ensures that the measured concentrations of both the drug and its metabolite accurately reflect their levels at the time of sampling.

| Strategy | Sample Type | Reagent/Condition | Reference |

|---|---|---|---|

| Sample Acidification | Freshly collected human plasma | Addition of a pH 4.2 buffer solution. | nih.gov |

| Sample Acidification | Plasma and bile samples | Addition of ammonium (B1175870) acetate (B1210297) (pH 4.2) immediately after collection. | researchgate.net |

Long-term Storage Stability Considerations for this compound Reference Standards

The integrity of reference standards is paramount for the accuracy and validity of analytical methods. For this compound, proper storage is essential to prevent degradation and interconversion, ensuring its suitability for use in quantitative and qualitative analyses.

General guidelines for USP Reference Standards recommend storage in their original, tightly stoppered containers, protected from light, heat, and humidity. usp.org Specific recommendations for pitavastatin suggest storage at room temperature (15°C to 30°C) with protection from light. nih.gov However, for prepared stock solutions of the lactone metabolite, more stringent conditions are advised to maintain stability over time. To prevent inactivation that can result from repeated freeze-thaw cycles, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. medchemexpress.com Biological samples, such as plasma, collected for analysis are typically stored at ultra-low temperatures, such as -70°C, to ensure the stability of the analytes until analysis. researchgate.net

| Analyte/Sample Type | Storage Temperature | Recommended Duration | Key Considerations | Reference |

|---|---|---|---|---|

| Pitavastatin Reference Standard (Solid) | 15°C to 30°C (Room Temperature) | As per valid use date. | Protect from light. Store in original container. | usp.orgnih.gov |

| Pitavastatin Lactone Stock Solution | -80°C | Up to 6 months | Aliquot to prevent freeze-thaw cycles. | medchemexpress.com |

| Pitavastatin Lactone Stock Solution | -20°C | Up to 1 month | Aliquot to prevent freeze-thaw cycles. | medchemexpress.com |

| Collected Plasma Samples | -70°C | Long-term | Ensure proper stabilization (e.g., acidification) prior to freezing. | researchgate.net |

Impurity Profiling and Reference Standard Applications of Pitavastatin D5 Lactone

Role of Deuterated Lactone in Impurity Identification and Quantification of Pitavastatin (B1663618)

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of active pharmaceutical ingredients (APIs) like Pitavastatin. chemicea.com Impurities can originate from the synthesis process, degradation of the drug product over time, or unintended reactions during formulation and storage. Pitavastatin-d5 Lactone, a stable isotope-labeled version of a known Pitavastatin impurity, serves a vital role as an internal standard in the analytical procedures designed to identify and quantify such impurities.

During the manufacturing and storage of Pitavastatin, it can undergo degradation, leading to the formation of various impurities, one of which is its corresponding lactone. chemicea.com The presence and quantity of these impurities must be meticulously monitored to comply with regulatory standards set by pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). chemicea.com

The use of a deuterated internal standard, such as this compound, is a powerful technique in quantitative analysis, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Because it is chemically identical to the non-labeled lactone impurity but has a different mass, it can be distinguished by a mass spectrometer. This allows it to be added to a sample in a known quantity to act as a reference point. Any sample loss or variation during preparation and analysis will affect both the analyte (the impurity) and the internal standard equally, allowing for highly accurate and precise quantification of the impurity.

This methodology is crucial for:

Accurate Quantification: It corrects for variations in sample preparation and instrument response, leading to more reliable concentration measurements of lactone and other related impurities.

Method Validation: It is used during the validation of analytical methods to demonstrate the method's accuracy, precision, and linearity for impurity determination.

Impurity Profiling: It aids in building a comprehensive profile of the impurities present in a drug substance, which is essential for regulatory submissions and ensuring product quality. synthinkchemicals.com

Development of Reference Standards for Quality Control and Analytical Method Validation (AMV)

A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical tests. This compound is developed and supplied as a high-quality reference standard for use in pharmaceutical quality control (QC) laboratories. theclinivex.comlgcstandards.com Its availability is essential for the development and validation of analytical methods used to assess the quality of Pitavastatin. synzeal.com

The development of a reference standard like this compound involves:

Chemical Synthesis: A controlled chemical process to synthesize the deuterated lactone compound.

Purification: Extensive purification steps to ensure a high degree of chemical purity.

Characterization: Thorough structural confirmation and characterization using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chromatography to confirm its identity and purity.

Once developed, this reference standard is used extensively in Analytical Method Validation (AMV) as per International Council for Harmonisation (ICH) guidelines. japsonline.com Validation ensures that the analytical method is suitable for its intended purpose. This compound standards are used to validate key parameters of analytical methods designed for Pitavastatin, including:

| Validation Parameter | Role of this compound Reference Standard |

| Specificity | Used to confirm that the analytical method can accurately detect and quantify the lactone impurity without interference from the main drug or other impurities. researchgate.net |

| Linearity | Employed to establish a linear relationship between the concentration of the lactone impurity and the analytical instrument's response over a specific range. scirp.org |

| Accuracy | Helps determine the closeness of the test results obtained by the method to the true value by analyzing samples spiked with a known amount of the standard. researchgate.net |

| Precision | Used to assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scirp.org |

| Limit of Quantification (LOQ) | Essential for determining the lowest amount of the lactone impurity that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org |

By serving as a reliable benchmark, the reference standard ensures that the analytical methods used for routine quality control of Pitavastatin are robust, accurate, and reproducible. synzeal.com

Traceability of Analytical Measurements to Pharmacopeial Standards

Traceability is a fundamental concept in analytical chemistry that ensures measurements are accurate and comparable across different laboratories and over time. In the pharmaceutical industry, analytical measurements must be traceable to recognized standards, such as those established by pharmacopeias (e.g., USP, EP). chemicea.com

Using a certified reference standard like this compound provides a direct link to these higher-order standards. Reputable suppliers of reference standards characterize their materials in compliance with international pharmacopeial guidelines. chemicea.comsynthinkchemicals.com This means the identity, purity, and concentration of the this compound standard are established through a rigorous and documented process that aligns with pharmacopeial requirements.

When a QC laboratory uses this characterized standard to calibrate its instruments and validate its analytical methods, it establishes a chain of traceability. This ensures that the results of impurity testing for batches of Pitavastatin are not only internally consistent but are also comparable to the official specifications outlined in the pharmacopeias. This traceability is a key component of Good Manufacturing Practices (GMP) and is essential for regulatory compliance and ensuring the global acceptance of the pharmaceutical product. synthinkchemicals.com

Application in Degradation Pathway Studies (e.g., stress testing)

Degradation pathway studies are conducted to understand how a drug substance breaks down under various environmental conditions. researchgate.net These studies, often called forced degradation or stress testing, are a regulatory requirement by bodies like the ICH. ijirse.com They involve exposing the drug to harsh conditions such as acid, base, heat, light, and oxidation to identify potential degradation products. semanticscholar.orgajpaonline.com

Pitavastatin has been shown to degrade under several stress conditions, with the formation of the lactone impurity being a notable degradation product.

Summary of Pitavastatin Forced Degradation Findings

| Stress Condition | Degradation Products Observed |

|---|---|

| Acid Hydrolysis (e.g., 1 N HCl) | Significant degradation, forming anti-isomer impurity and lactone impurity. |

| Base Hydrolysis (e.g., 2 N NaOH) | Notable degradation, forming multiple impurities including Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities. |

| Oxidative (e.g., 3% H2O2) | Degradation resulting in Desfluoro, anti-isomer, Z-isomer, 5-oxo, and lactone impurities. |

| Water Hydrolysis (60°C) | Formation of Z-isomer, Methyl ester, and Lactone impurities. |

| Photolytic Stress | Degradation resulting in the formation of the lactone impurity. |

| Thermal Degradation (60°C) | Formation of six known impurities, including the Lactone impurity. |

In these studies, this compound serves as an invaluable analytical tool. As a stable isotope-labeled internal standard, it can be used to accurately quantify the formation of the non-labeled lactone degradant over time under different stress conditions. This allows researchers to:

Elucidate the precise degradation pathways of Pitavastatin. ijirse.com

Determine the rate of formation of the lactone impurity under specific conditions.

Develop stability-indicating analytical methods capable of separating the main drug from all its degradation products. scirp.org

This knowledge is critical for developing a stable drug formulation, establishing appropriate storage conditions, and defining the shelf-life of the final pharmaceutical product.

Advanced Research Perspectives and Emerging Applications for Deuterated Lactone Analogues

Investigation of Stereoisomeric and Diastereomeric Forms of Pitavastatin-d5 Lactone

The core structure of Pitavastatin (B1663618) contains multiple chiral centers, leading to the possibility of various stereoisomers and diastereomers. The lactone form, including its deuterated analogue, possesses specific chiral centers at the 4-hydroxy and 6-vinyl positions of the tetrahydropyran-2-one ring. The synthesis and characterization of different isomeric forms are crucial for understanding their distinct pharmacological and toxicological profiles.

Research into non-deuterated Pitavastatin analogues has revealed the existence of different geometric isomers, such as the Z-isomers, which exhibit unique conformational behaviors in solution. These Z-isomeric analogues of pitavastatin lactone have been shown to exist as interconverting rotamers, a phenomenon that can be studied using techniques like NMR spectroscopy. The energy barriers to rotation and the thermodynamic preferences of these isomers provide insight into their structural flexibility. This foundational knowledge is directly applicable to this compound, where the stereochemical arrangement will dictate its interaction with enzymes and receptors. The investigation of its specific diastereomers, such as the (3R,5R) and (3S,5S) forms, is essential for ensuring enantiomeric purity, which is critical for pharmacological efficacy.

Table 1: Key Stereochemical Considerations for Pitavastatin Analogues

| Feature | Description | Research Significance |

| Geometric Isomerism | The presence of a C=C double bond allows for E/Z isomerism. Marketed statins are typically the E-isomer. | Z-isomers may have different inhibitory activity and conformational flexibility compared to the E-isomers. |

| Chiral Centers | The dihydroxyheptenoic acid side chain and subsequent lactone ring contain multiple stereocenters. | Each stereoisomer can have a unique biological activity and metabolic profile. |

| Rotamers/Atropisomers | Restricted rotation around single bonds can lead to stable, interconverting conformers. | The dynamic exchange between conformers can influence receptor binding and overall efficacy. |

The synthesis of specific stereoisomers of this compound allows for detailed studies into how chirality influences its conversion back to the active acid form and its subsequent biological activity.

High-Resolution Mass Spectrometry for Enhanced Characterization

High-resolution mass spectrometry (HRMS), particularly techniques like those utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) analyzers, is indispensable for the unambiguous characterization of this compound. HRMS provides highly accurate mass measurements, enabling the confident determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for distinguishing the deuterated analogue from its non-deuterated counterpart and other potential metabolites or impurities.

In a typical analysis, the mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode to achieve high sensitivity and selectivity. For Pitavastatin Lactone, the transition of the precursor ion to a specific product ion (e.g., m/z 404.3 → m/z 290.3) is monitored. For this compound, this precursor mass would be shifted by approximately 5 Da to ~409.3, providing a distinct channel for detection.

Table 2: Representative Mass Spectrometry Transitions for Pitavastatin and its Lactone

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Method |

| Pitavastatin (Acid) | 422.4 | 290.3 | LC-MS/MS |

| Pitavastatin Lactone | 404.3 | 290.3 | LC-MS/MS |

| This compound (Predicted) | ~409 | ~290 | LC-HRMS/MS |

Data derived from published LC-MS/MS methods.

Furthermore, HRMS allows for detailed fragmentation analysis (MS/MS). The fragmentation pattern of the lactone ring, which often involves neutral losses of CO and/or H₂O, can be precisely studied. By comparing the fragmentation spectra of deuterated and non-deuterated lactones, researchers can elucidate fragmentation mechanisms and confirm the location of the isotopic labels on the cyclopropyl (B3062369) group. This level of structural confirmation is vital for its use as an internal standard in quantitative bioanalysis.

Integration with Imaging Mass Spectrometry for Tissue Distribution Studies

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS, is a powerful technique for visualizing the spatial distribution of drugs and their metabolites within tissue sections without the need for radioactive labeling. This method provides molecular-specific images, offering significant advantages over techniques like whole-body autoradiography by being able to differentiate between a parent drug and its metabolites.

The integration of this compound with IMS offers a unique opportunity to trace its journey through various tissues. After administration, tissue sections can be analyzed by MALDI-IMS. The instrument rasters across the tissue, collecting a mass spectrum at each pixel. By plotting the intensity of the ion corresponding to this compound (or its active acid form, Pitavastatin-d5), a detailed map of its distribution can be generated. This allows researchers to answer critical questions, such as:

In which organs or specific sub-regions does the lactone accumulate?

Where does the conversion to the active acid form predominantly occur?

How does its distribution profile correlate with histological features of the tissue?

The use of a deuterated standard is particularly advantageous as it shifts the molecule's mass away from potential interferences from endogenous lipids or other molecules present in the tissue matrix, enhancing detection specificity. This approach has been successfully applied to study the distribution of other statins and lipids in various tissues, demonstrating its feasibility and utility in pharmaceutical research.

Computational Chemistry Approaches for Understanding Lactone Reactivity and Isotopic Effects

Computational chemistry provides powerful tools for investigating molecular properties at the atomic level. Using quantum mechanics-based methods like Density Functional Theory (DFT), researchers can model the structure and reactivity of molecules like this compound. These calculations can predict the geometric and electronic structure, vibrational frequencies, and energy barriers for chemical reactions.

A key application of computational chemistry in this context is the study of kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, particularly those involving the breaking of a C-H bond. While the five deuterium atoms in this compound are on a cyclopropyl ring not directly involved in the lactonization/hydrolysis reaction, secondary isotope effects can still influence the molecule's stability and reactivity. Computational models can help predict the magnitude of these effects.

Furthermore, molecular modeling can be used to explore the conformational landscape of the lactone. As demonstrated in studies of Z-isomeric pitavastatin analogues, ab initio calculations can complement experimental NMR data to understand the preferred conformations and the energy barriers between them. By applying these methods to this compound, scientists can gain a deeper understanding of how deuteration might subtly influence its three-dimensional structure and, consequently, its interaction with hydrolyzing enzymes. Such insights are valuable for rational drug design and for interpreting experimental data. Treating atomic nuclei quantum mechanically in calculations can elucidate the differences in behavior between hydrogen and its heavier isotope, deuterium.

Q & A

Q. How to statistically analyze contradictory data in inter-laboratory studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.